molecular formula C24H29ClN6O3 B606081 BI-3802

BI-3802

Katalognummer: B606081
Molekulargewicht: 485.0 g/mol
InChI-Schlüssel: GXTJETQFYHZHNB-GASCZTMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-3802 is a small-molecule degrader targeting the oncogenic transcription factor BCL6, a key driver of B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. It binds to the BTB domain of BCL6, inducing polymerization into helical filaments that recruit the E3 ubiquitin ligase SIAH1, leading to proteasomal degradation . Unlike traditional inhibitors or proteolysis-targeting chimeras (PROTACs), this compound acts as a "molecular glue," promoting aggregation-dependent degradation without altering BCL6 mRNA levels . Its unique mechanism results in potent anti-proliferative effects comparable to genetic BCL6 knockout .

Vorbereitungsmethoden

Synthetic Route and Key Reaction Steps

The synthesis of BI-3802 begins with commercially available single-enantiomer piperidines and enantiopure, protected piperidine derivatives . The core structure is assembled through a multi-step sequence involving nucleophilic aromatic substitution, microwave-assisted coupling, and chiral separation techniques.

Initial Building Blocks and Chiral Resolution

The synthesis employs (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine and (S)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro- oxazepino[2,3-c]quinolin-6(7H)-one as key intermediates . Chiral supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) ensure diastereomeric purity, critical for maintaining the compound’s biological activity. For example, intermediates such as 9a and 9b are resolved using SFC with a Chiralpak IG-3 column, achieving >99% enantiomeric excess .

Microwave-Assisted Coupling Reactions

A pivotal step involves the reaction of 5-((5-chloro-2-((3R,5S)-4,4-difluoro-3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)amino)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with 3-hydroxy-3-methylbutyl bromide under microwave irradiation at 140°C for 1 hour in N-methyl-2-pyrrolidone (NMP) . This method enhances reaction efficiency, yielding the intermediate CCT369260 with a 73% isolated yield after preparative HPLC purification .

Final Purification and Characterization

The crude product undergoes sequential purification via reverse-phase HPLC (ACE 5 C18-PFP column) and ion-exchange chromatography (SCX-2) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₂₇H₃₂ClF₂N₆O₃), while nuclear magnetic resonance (NMR) spectroscopy validates the regio- and stereochemistry .

Analytical Validation and Quality Control

Spectroscopic Characterization

  • HRMS (ESI +ve) : m/z 541.2102 [M + H]⁺ (calculated 541.2098 for C₂₇H₃₂ClF₂N₆O₃) .

  • ¹H NMR (600 MHz, CD₃OD) : δ 7.93 (s, 1H, pyrimidine-H), 4.08–3.71 (m, 7H, piperidine and oxazepine-H), 3.43 (s, 3H, N-CH₃), 1.29 (s, 6H, C(CH₃)₂) .

Purity Assessment

Analytical HPLC (Zorbax Eclipse Plus C18, 3.5 µm) confirms ≥98% purity using a gradient of 0.1% formic acid in water and methanol .

Data Table: Summary of Key Synthetic Steps

StepReaction TypeReagents/ConditionsYieldPurification Method
1Chiral ResolutionChiralpak IG-3 column, SFC (CO₂/MeOH)85%SFC
2Nucleophilic SubstitutionDIPEA, NMP, 140°C, 1 h (microwave)73%Preparative HPLC (C18-PFP)
3Final DeprotectionHCl (4M in dioxane), rt, 2 h89%SCX-2 ion exchange
4Cyclopropane IntroductionCyclopropylboronic acid, Pd(OAc)₂, SPhos68%Flash chromatography

Strategic Analysis of Synthesis Design

Stereochemical Considerations

The use of (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine ensures optimal binding to the BCL6 BTB domain, as shown by cryo-EM structures . The methyl groups at C3 and C5 prevent off-target interactions with non-BTB proteins, enhancing specificity .

Solvent and Base Selection

NMP is chosen for its high boiling point (202°C) and ability to dissolve polar intermediates, while DIPEA (N,N-diisopropylethylamine) acts as a non-nucleophilic base to scavenge HCl generated during substitution reactions .

Role of Microwave Irradiation

Microwave heating reduces reaction times from 12–24 hours (conventional heating) to 1 hour by enabling rapid thermal activation, minimizing decomposition of heat-sensitive intermediates .

Research Findings and Pharmacological Implications

Correlation Between Synthesis and Activity

This compound’s EC₅₀ of 1.2 nM in BCL6 degradation assays directly correlates with its enantiomeric purity . Impurities >2% reduce degradation efficacy by 50%, underscoring the necessity of chiral SFC/HPLC .

Scalability and Process Chemistry

Current protocols produce 50–100 mg batches suitable for preclinical studies. Scale-up challenges include the high cost of SFC and the need for cryogenic conditions (−40°C) during intermediate storage .

Analyse Chemischer Reaktionen

Types of Reactions

BI-3802 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and amines

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • Polymerization Induction : BI-3802 promotes the assembly of BCL6 into helical structures, enhancing its degradation through interactions with E3 ubiquitin ligase SIAH1 .
  • Reversible Oligomerization : The compound allows for controlled oligomerization and de-oligomerization, functioning as a switch in synthetic biology applications .

Therapeutic Applications

This compound's ability to degrade BCL6 has significant implications for cancer therapy. The compound has been shown to effectively reduce the viability of DLBCL cells by inducing specific degradation pathways that other inhibitors do not target as effectively.

Potential Uses:

  • Cancer Treatment : this compound is being investigated as a therapeutic agent for various B-cell malignancies due to its selective action on oncogenic proteins .
  • Synthetic Biology : The reversible oligomerization mechanism can be harnessed in synthetic biology to create controllable cellular systems for research and therapeutic purposes .

Case Studies and Research Findings

Recent studies have provided detailed insights into the efficacy and mechanisms of this compound:

Study Findings Implications
Słabicki et al. (2020)Demonstrated that this compound induces BCL6 polymerization leading to degradation via SIAH1.Highlights a novel mechanism for targeted protein degradation in cancer therapy .
Twist Bioscience (2017)Showed that this compound can induce reversible polymerization coupled with specific protein degradation.Opens new avenues for drug development targeting resistant oncogenic proteins .
Recent Genetic ScreensIdentified critical interactions between this compound and BCL6 that enhance its pharmacological activity.Suggests potential for personalized medicine approaches based on genetic profiles .

Wirkmechanismus

BI-3802 exerts its effects by binding to the BTB/POZ domain of the BCL6 protein, inducing its polymerization and subsequent degradation. The degradation process is mediated by the E3 ligase SIAH1, which ubiquitinates BCL6, targeting it for proteasomal degradation. This mechanism effectively reduces the levels of BCL6 in cells, leading to the de-repression of BCL6 target genes and inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Lifitegrast (DB11611)

Structural and Functional Similarities

  • Binding Orientation : Lifitegrast shares a similar binding orientation with BI-3802 in the BCL6 BTB domain, engaging overlapping residues (e.g., GLU 115, HIS 116) .
  • 3D QSAR Modeling : Both compounds exhibit high structural resemblance, with Lifitegrast showing superior binding affinity to off-target BTB-domain proteins like LRF (leukemia/lymphoma-related factor) .

Key Differences

Parameter This compound Lifitegrast
Primary Mechanism Induces BCL6 polymerization & degradation via SIAH1 Binds BCL6 but lacks degradation activity
Off-Target Binding Lower affinity for off-targets Higher affinity for off-targets (e.g., LRF)
SNP Susceptibility More vulnerable to SNP-induced loss of hydrogen bonds (GLU 115, HIS 116, VAL 117) Less affected due to reliance on van der Waals interactions
Therapeutic Use Investigational for B-cell cancers FDA-approved for dry eye disease

Comparison with BI-3812

Shared Features

  • Target Binding : Both compounds bind the BCL6 BTB domain, competing for the same pocket .
  • Reversibility : BI-3812 reverses this compound-induced BCL6 foci formation, demonstrating dynamic control over aggregation .

Divergent Mechanisms

Parameter This compound BI-3812
Degradation Activity Promotes SIAH1-mediated degradation Inhibits BCL6-corepressor interactions without degradation
Cellular Effects Reduces BCL6 protein levels, mimics genetic knockout Modulates transcriptional repression only
Therapeutic Efficacy Superior anti-proliferative effects in DLBCL models Limited efficacy compared to this compound

Structural Insight : this compound’s dimethylpiperidine ring enables solvent-exposed interactions that facilitate polymerization, a feature absent in BI-3812 .

Comparison with CCT369260

CCT369260, a structural analog of this compound, also induces BCL6 polymerization but with distinct pharmacological properties:

  • Efficacy : this compound achieves complete BCL6 degradation at lower concentrations, while CCT369260 requires higher doses .
  • Specificity : this compound’s degradation is SIAH1-dependent and selective, whereas CCT369260 may engage alternative E3 ligases .
  • Clinical Potential: this compound’s favorable pharmacokinetics (e.g., passive permeability, lower membrane binding) enhance its therapeutic window compared to bulkier analogs .

Off-Target Profiles and Selectivity

BTB-Domain Proteins

  • This compound : Exhibits lower binding affinity for off-targets like LRF and Kaiso, minimizing unintended degradation .
  • Lifitegrast : Binds strongly to multiple POK family proteins, raising toxicity concerns .

Membrane Permeability

Compound Passive Permeability Blood-Brain Barrier Penetration
This compound High (favorable for systemic delivery) None
Lifitegrast Moderate None

Structural and Mechanistic Insights

Critical Residues for this compound Activity

  • BTB Domain Interactions : Tyr58 and Cys84 form π-π and hydrophobic contacts, stabilizing BCL6 dimers .
  • SIAH1 Recruitment : this compound-induced polymerization exposes the VxP motif (residues 249–251) for SIAH1 binding, enabling ubiquitination .

Cryo-EM Data

  • This compound occupies the dimer interface, creating a symmetrical scaffold for helical filament assembly (pitch: 44 nm) .
  • Mutations (e.g., E41A, Y58A) disrupt polymerization, conferring resistance to degradation .

Preclinical Efficacy Data

Model System This compound Effect Comparator Compound
DLBCL Cell Lines IC50 = 43 nM; BCL6 degradation >90% PROTACs show partial degradation
In Vivo Tumor Growth Significant reduction in xenografts Lifitegrast lacks efficacy
BCL6 Target Genes Robust de-repression (e.g., MYC, BCL2) BI-3812 shows transient effects

Biologische Aktivität

BI-3802 is a small-molecule compound designed to target the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for cancer therapy.

This compound operates primarily by inducing the polymerization and subsequent degradation of BCL6. The compound binds specifically to the BTB/POZ domain of BCL6, which is crucial for its dimerization and interaction with co-repressors. This binding facilitates the formation of BCL6 filaments, leading to its ubiquitination and proteasomal degradation.

  • Polymerization : Upon treatment with this compound, BCL6 undergoes reversible polymerization into helical structures. This was confirmed through cryo-electron microscopy and live-cell fluorescence microscopy, revealing that this compound promotes the assembly of supramolecular BCL6 structures .
  • Ubiquitination : The non-cullin E3 ubiquitin ligase SIAH1 has been identified as responsible for mediating the ubiquitination of BCL6 induced by this compound. This interaction is critical for the degradation process, as it leads to the sequestration of BCL6 into cellular foci where it is targeted for degradation .
  • Selectivity : this compound demonstrates high selectivity for BCL6 over other proteins, making it a potent tool for studying BCL6 biology in vitro and potentially in vivo .

Biological Effects

The biological effects of this compound have been extensively studied in various DLBCL cell lines:

  • Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant anti-proliferative effects on DLBCL cells. The compound's ability to degrade BCL6 correlates with reduced cell growth and increased apoptosis compared to traditional inhibitors that only block BCL6 function without leading to its degradation .
  • Impact on Cellular Pathways : The degradation of BCL6 by this compound disrupts its repressive function on genes involved in cell cycle regulation and apoptosis, thereby promoting a more favorable cellular environment for therapeutic intervention .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on DLBCL Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple DLBCL cell lines. This effect was attributed to the compound's ability to induce robust BCL6 degradation, surpassing the efficacy of other inhibitors like GSK137 .
  • CRISPR-Cas9 Screening : Genome-wide CRISPR-Cas9 screens revealed that SIAH1 is essential for this compound-mediated degradation of BCL6. Cells lacking SIAH1 showed resistance to the effects of this compound, underscoring the importance of this ubiquitin ligase in mediating the drug's action .

Data Table

The following table summarizes key properties and findings related to this compound:

Property/FeatureDescription
Target Protein B-cell lymphoma 6 (BCL6)
Mechanism Induces polymerization and proteasomal degradation
Key Interactor SIAH1 (non-cullin E3 ubiquitin ligase)
Cell Lines Tested Various DLBCL lines (Farage, Karpas422)
Effect on Cell Viability Significant reduction in proliferation
Selectivity High selectivity for BCL6 over other proteins
Research Findings Induces formation of cellular foci; promotes apoptosis

Q & A

Q. What distinguishes BI-3802's mechanism of action from non-degradative BCL6 inhibitors like BI-3812?

Basic
this compound uniquely induces BCL6 degradation by promoting its polymerization into helical filaments, whereas non-degradative inhibitors like BI-3812 merely block BCL6 activity without degradation. This compound binds the BTB domain of BCL6, triggering structural rearrangements that facilitate interactions between adjacent monomers (e.g., Tyr58 and Cys84 residues) and subsequent ubiquitination via SIAH1 . In contrast, BI-3812 occupies the same BTB binding site but lacks the structural features necessary to induce polymerization, making it a competitive inhibitor .

Q. How can researchers design experiments to confirm this compound-induced BCL6 polymerization and its role in degradation?

Advanced
To validate polymerization:

  • Negative-stain/cryo-electron microscopy (EM): Visualize this compound-treated BCL6 for helical filament formation .
  • Competition assays: Co-administer BI-3812 to block this compound-induced aggregation, confirming polymerization dependency on BTB domain occupancy .
  • Mutagenesis: Introduce mutations at key residues (e.g., Tyr58Ala, Cys84Ser) to disrupt polymerization and assess degradation efficiency .
  • Ubiquitination assays: Use proteasome inhibitors (e.g., MG-132) to accumulate ubiquitinated BCL6 and confirm SIAH1 involvement .

Q. What experimental techniques are essential for studying this compound's effects on BCL6 protein levels in vitro?

Basic

  • Western blotting: Quantify BCL6 protein reduction post-treatment (e.g., dose-response in SuDHL4 cells) .
  • Immunofluorescence: Detect intracellular BCL6 aggregates using anti-BCL6 antibodies .
  • Cell viability assays: Compare this compound’s anti-proliferative effects to non-degradative inhibitors via ATP-based assays .

Q. What methodologies are recommended for resolving discrepancies in this compound's degradation efficiency across lymphoma cell lines?

Advanced

  • Dose-response and time-course experiments: Establish optimal treatment conditions (e.g., 2500 nM for 20 hours in DLBCL models) .
  • siRNA knockdown: Silence SIAH1 or proteasome subunits to confirm degradation pathway dependency .
  • Proteomic profiling: Identify cell line-specific factors (e.g., chaperones, ubiquitin ligases) influencing BCL6 stability .

Q. How does this compound induce BCL6 ubiquitination and subsequent proteasomal degradation?

Basic
this compound-induced BCL6 polymerization exposes hydrophobic interfaces recognized by the E3 ubiquitin ligase SIAH1, leading to polyubiquitination and proteasomal targeting. This mechanism is distinct from PROTACs, as this compound directly induces structural changes in BCL6 without requiring a separate ligase-recruiting moiety .

Q. What strategies can be employed to validate the structural interactions between this compound and BCL6's BTB domain?

Advanced

  • Cryo-EM/X-ray crystallography: Resolve atomic-level interactions at the BTB domain interface .
  • Molecular docking simulations: Predict binding modes using this compound’s co-crystal structure with BCL6 .
  • Isothermal titration calorimetry (ITC): Measure binding affinity and stoichiometry .

Q. What are the critical parameters to consider when establishing dose-response relationships for this compound in cell-based assays?

Basic

  • Concentration range: Test 100–2500 nM to capture EC50 and saturation effects .
  • Exposure time: Assess degradation kinetics (e.g., 6–24 hours) to avoid off-target cytotoxicity .
  • Controls: Include BI-3812-treated and proteasome-inhibited samples to confirm specificity .

Q. How can researchers investigate the reversibility of this compound-induced BCL6 aggregates and its implications for therapeutic applications?

Advanced

  • Washout experiments: Remove this compound and monitor BCL6 re-solubilization via live-cell imaging .
  • Pulse-chase assays: Track BCL6 degradation/recovery rates using cycloheximide .
  • Transcriptomic analysis: Identify downstream genes (e.g., IRF4, MYC) affected by transient BCL6 suppression .

Q. What controls are necessary when assessing this compound's specificity for BCL6 in degradation assays?

Basic

  • Competitive inhibition: Co-treat with BI-3812 to block BTB binding .
  • Off-target profiling: Use proteome-wide assays (e.g., thermal shift) to rule out non-BCL6 targets .
  • Genetic knockdown: Compare this compound effects in BCL6-knockout vs. wild-type cells .

Q. What integrated approaches are recommended for studying both the structural and functional consequences of this compound-induced BCL6 polymerization?

Advanced

  • Multi-omics integration: Combine cryo-EM structures with RNA-seq/proteomics to map BCL6-dependent pathways .
  • Functional mutagenesis: Correlate structural disruptions (e.g., Tyr58 mutants) with transcriptional changes in lymphoma models .
  • In vivo imaging: Use fluorescently tagged BCL6 to monitor polymerization dynamics in xenografts .

Eigenschaften

IUPAC Name

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJETQFYHZHNB-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-3802
Reactant of Route 2
Reactant of Route 2
BI-3802
Reactant of Route 3
Reactant of Route 3
BI-3802
Reactant of Route 4
Reactant of Route 4
BI-3802
Reactant of Route 5
Reactant of Route 5
BI-3802
Reactant of Route 6
Reactant of Route 6
BI-3802

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.